molecular formula C13H16FNO2 B1350923 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid CAS No. 896046-65-4

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1350923
CAS No.: 896046-65-4
M. Wt: 237.27 g/mol
InChI Key: KOXCBDNTCRUQDS-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16FNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorobenzyl group and a carboxylic acid moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and piperidine-3-carboxylic acid.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine-3-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid
  • 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
  • 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Comparison: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity compared to its chlorinated or methylated counterparts.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXCBDNTCRUQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397991
Record name 1-(2-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896046-65-4
Record name 1-(2-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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